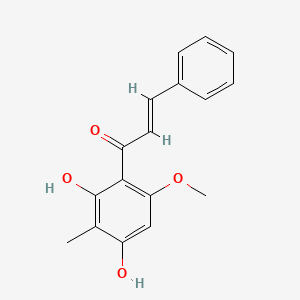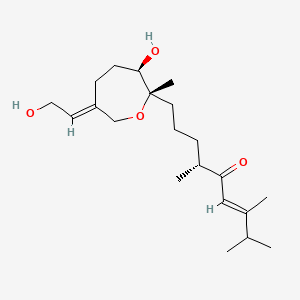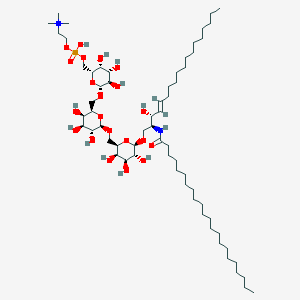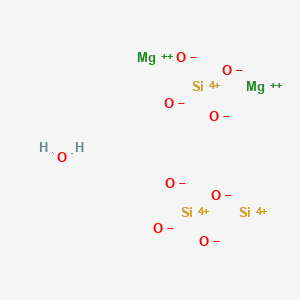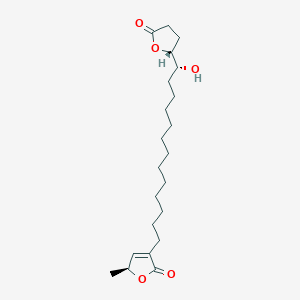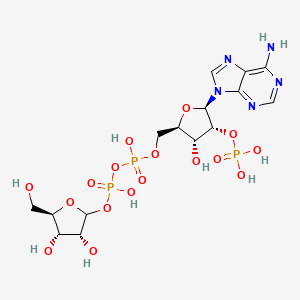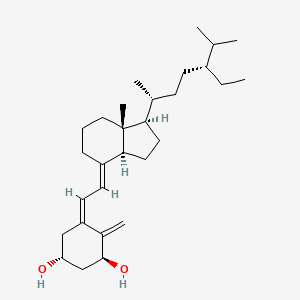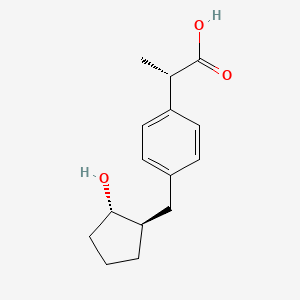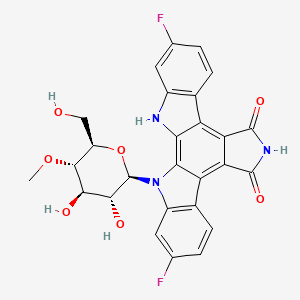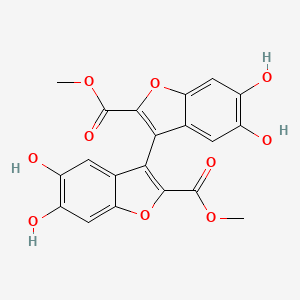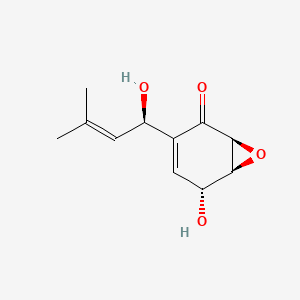![molecular formula C19H24O5 B1251447 (1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1251447.png)
(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A4 is a naturally occurring plant hormone belonging to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various developmental processes in plants, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence . Gibberellin A4 is one of the bioactive gibberellins, along with gibberellin A1, gibberellin A3, and gibberellin A7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gibberellin A4 can be synthesized through various chemical routes. One common method involves the use of biotechnologically available gibberellic acid (gibberellin A3) as a starting material. The synthesis involves several steps, including hydroxylation and oxidation reactions .
Industrial Production Methods: Industrial production of gibberellin A4 is typically achieved through fermentation processes using the fungus Gibberella fujikuroi. The production yield can be optimized by adjusting the fermentation medium, including the types and concentrations of vegetable oils and precursors used . For example, an optimized formula includes 0.55% palm oil, 0.60% cottonseed oil, 0.64% sesame oil, 0.19 g/L pyruvic acid, 0.21 g/L oxaloacetic acid, and 0.21 g/L citric acid for 48 hours .
Chemical Reactions Analysis
Types of Reactions: Gibberellin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydroxylation of gibberellin A4 can produce hydroxylated derivatives that may exhibit different biological activities .
Scientific Research Applications
Gibberellin A4 has a wide range of scientific research applications:
Mechanism of Action
Gibberellin A4 exerts its effects by binding to a soluble receptor protein called GID1 (gibberellin-insensitive dwarf mutant 1). This binding allows GID1 to interact with a complex of proteins responsible for attaching ubiquitin to DELLA proteins, leading to their degradation by proteasomes . The degradation of DELLA proteins releases their inhibitory effect on growth-promoting genes, resulting in increased cell division and elongation .
Comparison with Similar Compounds
- Gibberellin A1
- Gibberellin A3 (gibberellic acid)
- Gibberellin A7
Gibberellin A4 stands out for its specific applications in promoting flowering and its unique mechanism of action involving the GID1 receptor and DELLA proteins .
Properties
Molecular Formula |
C19H24O5 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R,5R,8R,9S,10R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11-,12+,13-,14-,17+,18+,19-/m1/s1 |
InChI Key |
RSQSQJNRHICNNH-UKJRIFTCSA-N |
Isomeric SMILES |
C[C@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O)O |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |
Synonyms |
gibberellin A4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


